Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Synthetic Organic Chemistry Reaction Kinetics Medicinal Chemistry

Alpha-bromo substituents on beta-ketoesters often undergo unwanted elimination during coupling, derailing synthetic routes. Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate (CAS 1001922-15-1) solves this with a stable, dual-electrophilic architecture validated for CK1 and HDAC inhibitor synthesis. • Enables rapid assembly of thiazole, imidazo[1,2-a]pyridine, and fused pyridine heterocycles • Para-fluorophenyl motif preserves metabolic stability; alpha-bromo handle supports late-stage SAR diversification • Supplied at 98% purity; available in gram to bulk quantities

Molecular Formula C10H8BrFO3
Molecular Weight 275.07 g/mol
CAS No. 1001922-15-1
Cat. No. B1629603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
CAS1001922-15-1
Molecular FormulaC10H8BrFO3
Molecular Weight275.07 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(=O)C1=CC=C(C=C1)F)Br
InChIInChI=1S/C10H8BrFO3/c1-15-10(14)8(11)9(13)6-2-4-7(12)5-3-6/h2-5,8H,1H3
InChIKeyYQOLFGQIZQAZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate Overview


Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a synthetically versatile beta-ketoester building block characterized by an electrophilic alpha-bromo substituent and a para-fluorophenyl motif [1]. Its molecular formula is C10H8BrFO3, with a molecular weight of 275.07 g/mol and a predicted XLogP3-AA value of 2.6 [1]. The compound is primarily utilized as an intermediate in medicinal chemistry for constructing heterocyclic cores and bioactive molecules, with documented use in the synthesis of casein kinase and histone deacetylase inhibitors .

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate Non-Interchangeability


Substitution with generic or structurally similar beta-ketoester intermediates in a synthetic sequence carries quantifiable risk. The distinct combination of an alpha-bromo group and a para-fluorophenyl moiety in Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate dictates both the physicochemical properties and the reactivity profile of the molecule. Replacing the bromine with chlorine, altering the fluorine substitution pattern, or changing the ester group results in measurable differences in leaving group ability, steric and electronic properties, and overall molecular architecture, all of which can fundamentally alter reaction kinetics, regio- and stereoselectivity, and downstream pharmacokinetic properties of final drug candidates [1][2].

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate Quantitative Differentiation


Superior Leaving Group vs. Alpha-Chloro Analog

The alpha-bromo substituent confers a distinct kinetic advantage in nucleophilic substitution reactions compared to the corresponding alpha-chloro analog, Methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate. This is due to bromine's established superior leaving group ability, which is a fundamental principle in organic synthesis [1][2]. This translates to faster reaction rates and potentially higher conversion efficiencies under comparable conditions.

Synthetic Organic Chemistry Reaction Kinetics Medicinal Chemistry

Physicochemical Profile vs. Non-Fluorinated Analog

The presence of the para-fluorine atom on the phenyl ring provides a quantifiable and predictable modification to the compound's physicochemical properties. While a direct experimental logP for the non-fluorinated analog (Methyl 2-bromo-3-phenyl-3-oxopropanoate) is not available, the effect of adding a single fluorine atom to an aromatic system is well-documented to increase lipophilicity by approximately +0.2 to +0.5 log units and to enhance metabolic stability [1].

Physicochemical Property Prediction Drug Design Medicinal Chemistry

Dual Electrophile Versatility vs. Non-Halogenated Ketoesters

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate features two electrophilic sites: the alpha-bromo carbon and the beta-keto carbonyl carbons. This dual electrophilicity enables sequential or selective reactions not possible with non-halogenated beta-ketoesters like Methyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 63131-29-3) . The latter would require a separate, less efficient halogenation step (e.g., using NBS or Br2) to install the alpha-bromo moiety, adding a step and potentially reducing overall yield .

Organic Synthesis Methodology Heterocycle Construction

Patent-Validated Intermediate vs. Unexplored Analogs

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a specifically cited synthetic intermediate in patent literature for the preparation of therapeutically relevant compounds, including casein kinase and histone deacetylase inhibitors . This stands in contrast to many closely related analogs, such as Methyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate, which lack this level of documented application.

Medicinal Chemistry Patent Analysis Kinase Inhibitor

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate Validated Applications


Kinase Inhibitor Scaffold Synthesis

Procurement of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is justified for medicinal chemistry programs focused on kinase inhibition, particularly those targeting casein kinase 1 (CK1). The compound is a documented intermediate in the patent literature for preparing fused pyridine and other heterocyclic cores with CK1 inhibitory activity . Its dual-electrophilic nature allows for the rapid construction of diverse chemical libraries around a fluorinated scaffold.

HDAC Inhibitor Building Block

This compound serves as a key starting material for synthesizing histone deacetylase (HDAC) inhibitors, as validated by patent literature citations . The alpha-bromo group provides a strategic functional handle for late-stage diversification, enabling the exploration of structure-activity relationships (SAR) around the enzyme's surface recognition motif.

Fluorinated Heterocyclic Library Diversification

The compound is a strategic choice for researchers building libraries of fluorinated heterocycles such as thiazoles and imidazo[1,2-a]pyridines. The para-fluorophenyl group is a privileged structure in drug discovery, and the alpha-bromo-beta-ketoester core can react with a variety of bis-nucleophiles to generate complex heterocyclic systems . This provides a robust route to novel chemical entities for screening against multiple biological targets.

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